Cas no 130837-47-7 (3-chloro-4-(propan-2-yloxy)cyclobut-3-ene-1,2-dione)

3-chloro-4-(propan-2-yloxy)cyclobut-3-ene-1,2-dione 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-4-isopropoxycyclobut-3-ene-1,2-dione
- 3-chloro-4-(1-methylethoxy)-3-Cyclobutene-1,2-dione
- 3-Chloro-4-isopropoxycyclobutene-1,2-dione
- 3-Chloro-4-isopropoxy-3-cyclobutene-1,2-dione
- ACMC-209bjq
- AGN-PC-0034IO
- ANW-19236
- CTK6B0662
- 3-Chloro-4-isopropoxycyclobutene-1,2-dione - C2841
- 3-chloro-4-(propan-2-yloxy)cyclobut-3-ene-1,2-dione
-
- MDL: MFCD09763707
- インチ: InChI=1S/C7H7ClO3/c1-3(2)11-7-4(8)5(9)6(7)10/h3H,1-2H3
- InChIKey: FOAYRKHCUAPSBU-UHFFFAOYSA-N
- ほほえんだ: CC(C)OC1=C(Cl)C(=O)C1=O
計算された属性
- せいみつぶんしりょう: 174.00841
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
じっけんとくせい
- PSA: 43.37
3-chloro-4-(propan-2-yloxy)cyclobut-3-ene-1,2-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG1296-1G |
3-chloro-4-(propan-2-yloxy)cyclobut-3-ene-1,2-dione |
130837-47-7 | 95% | 1g |
¥ 1,597.00 | 2023-03-08 | |
abcr | AB312342-1 g |
3-Chloro-4-isopropoxycyclobutene-1,2-dione, 95%; . |
130837-47-7 | 95% | 1g |
€302.80 | 2022-03-03 | |
TRC | C597598-500mg |
3-Chloro-4-isopropoxycyclobutene-1,2-dione |
130837-47-7 | 500mg |
$ 275.00 | 2022-06-06 | ||
abcr | AB312342-5 g |
3-Chloro-4-isopropoxycyclobutene-1,2-dione, 95%; . |
130837-47-7 | 95% | 5g |
€876.60 | 2022-03-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG1296-1 G |
3-chloro-4-(propan-2-yloxy)cyclobut-3-ene-1,2-dione |
130837-47-7 | 95% | 1g |
¥ 1,597.00 | 2022-10-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG1296-1 G |
3-chloro-4-(propan-2-yloxy)cyclobut-3-ene-1,2-dione |
130837-47-7 | 95% | 1g |
¥ 1,597.00 | 2021-05-07 | |
abcr | AB312342-1g |
3-Chloro-4-isopropoxycyclobutene-1,2-dione, 95%; . |
130837-47-7 | 95% | 1g |
€322.50 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG1296-1g |
3-chloro-4-(propan-2-yloxy)cyclobut-3-ene-1,2-dione |
130837-47-7 | 95% | 1g |
¥1597.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG1296-500.0mg |
3-chloro-4-(propan-2-yloxy)cyclobut-3-ene-1,2-dione |
130837-47-7 | 95% | 500.0mg |
¥1062.0000 | 2024-07-28 | |
A2B Chem LLC | AA39981-250mg |
3-Chloro-4-isopropoxycyclobutene-1,2-dione |
130837-47-7 | 95% | 250mg |
$75.00 | 2024-04-20 |
3-chloro-4-(propan-2-yloxy)cyclobut-3-ene-1,2-dione 関連文献
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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10. Be2B6 and Be2B7+: two double aromatic inverse sandwich complexes with spin-triplet ground state†Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
関連分類
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Alkyl aryl ethers
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Ethers Alkyl aryl ethers
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
3-chloro-4-(propan-2-yloxy)cyclobut-3-ene-1,2-dioneに関する追加情報
Research Briefing on 3-chloro-4-(propan-2-yloxy)cyclobut-3-ene-1,2-dione (CAS: 130837-47-7)
In recent years, the compound 3-chloro-4-(propan-2-yloxy)cyclobut-3-ene-1,2-dione (CAS: 130837-47-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This cyclobutene derivative, characterized by its unique structural features, has shown promising potential in various applications, including drug development and chemical synthesis. The compound's distinct reactivity profile, attributed to the presence of both chloro and isopropoxy substituents on the cyclobutene ring, makes it a valuable intermediate in the synthesis of more complex molecules.
Recent studies have focused on elucidating the mechanistic pathways involved in the reactions of 3-chloro-4-(propan-2-yloxy)cyclobut-3-ene-1,2-dione. A 2023 publication in the Journal of Medicinal Chemistry highlighted its role as a key precursor in the synthesis of novel kinase inhibitors. The study demonstrated that the compound's ability to undergo selective nucleophilic substitution reactions at the chloro position allows for the efficient introduction of diverse pharmacophores, thereby enabling the rapid generation of compound libraries for high-throughput screening.
Another significant advancement was reported in a 2024 study published in Organic Letters, which explored the photochemical properties of 3-chloro-4-(propan-2-yloxy)cyclobut-3-ene-1,2-dione. The researchers found that under UV irradiation, the compound undergoes a [2+2] cycloaddition reaction with alkenes, leading to the formation of cyclobutane derivatives with high stereoselectivity. This discovery opens new avenues for the development of photoresponsive materials and light-activated prodrugs.
From a pharmacological perspective, preliminary in vitro studies have indicated that derivatives of 3-chloro-4-(propan-2-yloxy)cyclobut-3-ene-1,2-dione exhibit moderate inhibitory activity against certain cancer cell lines. A recent preprint on bioRxiv (2024) reported that these compounds interfere with mitochondrial function, leading to apoptosis in leukemia cells. While further in vivo studies are needed to validate these findings, the results suggest potential therapeutic applications in oncology.
The synthetic accessibility of 3-chloro-4-(propan-2-yloxy)cyclobut-3-ene-1,2-dione has also been improved through recent methodological developments. A 2023 paper in Advanced Synthesis & Catalysis described a one-pot synthesis protocol that significantly reduces the number of steps and improves overall yield compared to traditional methods. This advancement is particularly relevant for industrial-scale production and could facilitate broader adoption of the compound in pharmaceutical manufacturing.
Despite these promising developments, challenges remain in the characterization and application of 3-chloro-4-(propan-2-yloxy)cyclobut-3-ene-1,2-dione. The compound's reactivity can lead to side reactions under certain conditions, and its stability in biological systems requires further investigation. Ongoing research aims to address these limitations through structural modifications and formulation strategies.
In conclusion, 3-chloro-4-(propan-2-yloxy)cyclobut-3-ene-1,2-dione (CAS: 130837-47-7) represents a versatile scaffold with multiple applications in medicinal chemistry and materials science. The recent surge in publications related to this compound underscores its growing importance in chemical biology research. Future studies will likely focus on expanding its utility in drug discovery and exploring its potential in emerging areas such as targeted protein degradation and covalent inhibitor design.
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